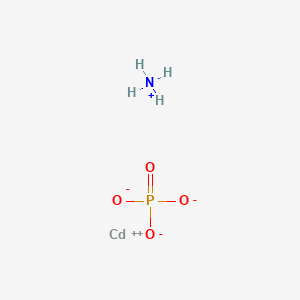

azanium;cadmium(2+);phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

14520-70-8 |

|---|---|

Molecular Formula |

CdH4NO4P |

Molecular Weight |

225.42 g/mol |

IUPAC Name |

azanium;cadmium(2+);phosphate |

InChI |

InChI=1S/Cd.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |

InChI Key |

WLHVNMVDDJEESE-UHFFFAOYSA-L |

SMILES |

[NH4+].[O-]P(=O)([O-])[O-].[Cd+2] |

Canonical SMILES |

[NH4+].[O-]P(=O)([O-])[O-].[Cd+2] |

Other CAS No. |

14520-70-8 |

Synonyms |

Phosphoric acid cadmiumammonium salt |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Crystalline Architecture of Ammonium Cadmium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of ammonium cadmium phosphate, specifically focusing on its hexahydrated form, (NH₄)CdPO₄·6H₂O. This compound, analogous to the naturally occurring mineral struvite, possesses an orthorhombic crystal system. Understanding its precise atomic arrangement is crucial for applications in materials science, and potentially as a model system in biomineralization and drug delivery research. This document summarizes the key crystallographic data, details the experimental protocols for its characterization, and provides a visual representation of the analytical workflow.

Crystallographic Data Summary

The crystal structure of (NH₄)CdPO₄·6H₂O has been determined through powder X-ray diffraction techniques. It is isostructural with other struvite-type compounds, exhibiting an orthorhombic symmetry. The following table summarizes the key crystallographic parameters. Note: While the orthorhombic nature is established, specific atomic coordinates, bond lengths, and angles from a definitive single-crystal study are not publicly available in the searched literature. The data presented is based on the known struvite framework.

| Parameter | Value |

| Chemical Formula | (NH₄)CdPO₄·6H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ (based on isostructural struvite) |

| Lattice Parameters | To be determined by single-crystal XRD |

| Formula Units (Z) | To be determined |

| Density (calculated) | To be determined |

Experimental Protocols

The synthesis and structural analysis of (NH₄)CdPO₄·6H₂O involve a series of precise experimental procedures.

Synthesis of (NH₄)CdPO₄·6H₂O Crystals

Single crystals of ammonium cadmium phosphate hexahydrate are typically grown using a slow evaporation technique.[1][2]

Materials:

-

A soluble cadmium salt (e.g., cadmium acetate, Cd(CH₃COO)₂·2H₂O)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Deionized water

-

Ammonia solution (to adjust pH)

Procedure:

-

Equimolar aqueous solutions of the cadmium salt and ammonium dihydrogen phosphate are prepared separately in deionized water.

-

The two solutions are mixed together in a beaker.

-

The pH of the resulting solution is carefully adjusted to a slightly alkaline value (typically around 8-9) by the dropwise addition of an ammonia solution. This promotes the precipitation of the desired compound.

-

The beaker is covered with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, well-formed, colorless crystals of (NH₄)CdPO₄·6H₂O will precipitate from the solution.

-

The crystals are then harvested by filtration, washed with a small amount of cold deionized water, and air-dried.

Crystal Structure Determination

The primary technique for elucidating the crystal structure is X-ray diffraction (XRD).

Powder X-ray Diffraction (PXRD):

-

A finely ground powder of the synthesized crystals is prepared.

-

The powder is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).

-

The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is recorded.

-

The resulting diffractogram provides a "fingerprint" of the crystalline material. The peak positions are used to determine the unit cell parameters, and the overall pattern can be compared to databases to confirm the phase and its analogy to known structures like struvite.[1][2]

Single-Crystal X-ray Diffraction (SC-XRD):

-

A suitable single crystal of (NH₄)CdPO₄·6H₂O is selected and mounted on a goniometer.

-

The crystal is irradiated with a focused beam of monochromatic X-rays.

-

A series of diffraction images are collected as the crystal is rotated.

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice.

-

The structural model is refined to obtain accurate atomic coordinates, bond lengths, and bond angles.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from synthesis to structural analysis of (NH₄)CdPO₄·6H₂O.

Conclusion

The crystal structure of (NH₄)CdPO₄·6H₂O is analogous to that of struvite, belonging to the orthorhombic crystal system. While powder X-ray diffraction has confirmed its structural family, a detailed single-crystal X-ray diffraction study is necessary to provide the precise atomic coordinates and bonding parameters. The synthesis via slow evaporation is a reliable method for obtaining crystalline samples suitable for such analysis. A comprehensive understanding of this crystal structure is foundational for its further exploration in various scientific and technological fields.

References

Synthesis and Characterization of Azanium Cadmium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of azanium cadmium phosphate, specifically focusing on the hydrothermal synthesis of ammonium cadmium pyrophosphate dihydrate, (NH₄)₂Cd₃(P₂O₇)₂·2H₂O. This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, presenting the data in a clear and accessible format for researchers in materials science and drug development.

Synthesis of Azanium Cadmium Phosphate

A reliable method for the synthesis of crystalline azanium cadmium phosphate is the hydrothermal route. This technique allows for the formation of high-purity, well-defined crystals under controlled temperature and pressure conditions.

Experimental Protocol: Hydrothermal Synthesis

The following protocol is adapted from the synthesis of ammonium cadmium pyrophosphate dihydrate, (NH₄)₂Cd₃(P₂O₇)₂·2H₂O.

Materials:

-

Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of cadmium nitrate tetrahydrate.

-

Prepare an aqueous solution of diammonium hydrogen phosphate.

-

Mix the two solutions in a stoichiometric ratio in a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 170°C for a period of 72 hours.

-

After the reaction time, allow the autoclave to cool down to room temperature naturally.

-

Filter the resulting white crystalline product.

-

Wash the crystals with distilled water to remove any unreacted precursors.

-

Dry the final product in air at room temperature.

Characterization of Azanium Cadmium Phosphate

A suite of analytical techniques is employed to determine the structure, composition, and thermal stability of the synthesized azanium cadmium phosphate.

X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline phase and determining the crystal structure of the synthesized material.

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer.

-

Radiation: Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): 10-80°.

-

Scan Speed: 0.02°/s.

-

Sample Preparation: The crystalline powder is finely ground and mounted on a sample holder.

Table 1: Crystallographic Data for (NH₄)₂Cd₃(P₂O₇)₂·2H₂O

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.658(2) |

| b (Å) | 9.874(3) |

| c (Å) | 12.456(4) |

| β (°) | 99.87(1) |

| V (ų) | 929.1(5) |

| Z | 2 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the compound, confirming the presence of phosphate, ammonium, and water molecules.

Experimental Protocol:

-

Instrument: A Fourier-Transform Infrared spectrometer.

-

Sample Preparation: The sample is mixed with KBr powder and pressed into a pellet.

-

Spectral Range: 4000-400 cm⁻¹.

Table 2: FTIR Spectral Data for (NH₄)₂Cd₃(P₂O₇)₂·2H₂O

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching of water molecules |

| ~3200 | N-H stretching of ammonium ions |

| ~1630 | H-O-H bending of water molecules |

| ~1400 | N-H bending of ammonium ions |

| 1150-900 | P-O stretching vibrations of P₂O₇ groups |

| 750-500 | P-O-P bending vibrations of P₂O₇ groups |

Thermal Analysis (TGA-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are performed to investigate the thermal stability and decomposition behavior of the compound.

Experimental Protocol:

-

Instrument: A simultaneous TGA-DTA analyzer.

-

Atmosphere: Air or an inert atmosphere (e.g., Nitrogen).

-

Heating Rate: 10°C/min.

-

Temperature Range: Room temperature to 1000°C.

-

Sample Pan: Alumina crucible.

Table 3: Thermal Decomposition Data for (NH₄)₂Cd₃(P₂O₇)₂·2H₂O

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150-300 | ~5% | Dehydration (loss of two water molecules) |

| 300-500 | ~10% | Decomposition and loss of ammonia |

| >500 | - | Formation of cadmium pyrophosphate (Cd₂P₂O₇) |

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the synthesis and characterization of azanium cadmium phosphate.

Caption: Experimental workflow for the synthesis and characterization of azanium cadmium phosphate.

Thermal Decomposition Behavior of Ammonium Cadmium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated thermal decomposition behavior of ammonium cadmium phosphate (NH₄CdPO₄). Due to the limited availability of direct research on NH₄CdPO₄, this document synthesizes information from analogous ammonium metal phosphate compounds to predict its decomposition pathway and characteristics. Detailed experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and X-ray Diffraction (XRD), are provided to facilitate further research in this area.

Introduction

Ammonium cadmium phosphate (NH₄CdPO₄) is a compound of interest with potential applications in various fields, including materials science and as a precursor for the synthesis of other cadmium-containing materials. Understanding its thermal stability and decomposition pathway is crucial for its synthesis, processing, and potential applications. The thermal decomposition process involves a series of chemical and physical transformations that occur upon heating, leading to the evolution of volatile components and the formation of new solid phases.

This guide outlines the expected thermal decomposition mechanism of ammonium cadmium phosphate by drawing parallels with the well-documented behavior of other ammonium-containing phosphate compounds. It also provides standardized experimental methodologies to enable researchers to investigate its properties directly.

Predicted Thermal Decomposition Pathway

The thermal decomposition of ammonium metal phosphates, such as ammonium iron(II) phosphate monohydrate (NH₄FePO₄·H₂O) and magnesium ammonium phosphate (MAP, NH₄MgPO₄·6H₂O), typically proceeds in distinct stages.[1][2] Based on these analogous compounds, the decomposition of ammonium cadmium phosphate is expected to follow a similar multi-step process.

The general pathway involves the initial loss of ammonia (NH₃) and any water of hydration, followed by the condensation of the resulting hydrogen phosphate groups at higher temperatures to form pyrophosphate and subsequently other condensed phosphates.

Proposed Decomposition Steps for NH₄CdPO₄:

-

Deammoniation: The initial stage of decomposition is expected to be the evolution of ammonia gas. This process may occur in one or multiple steps, depending on the bonding environment of the ammonium ion.

2 NH₄CdPO₄(s) → 2 CdHPO₄(s) + 2 NH₃(g)

-

Dehydration/Condensation: Following or concurrently with deammoniation, the resulting cadmium hydrogen phosphate would undergo condensation, eliminating water to form cadmium pyrophosphate.

2 CdHPO₄(s) → Cd₂P₂O₇(s) + H₂O(g)

The final solid residue is anticipated to be a form of cadmium phosphate, likely cadmium pyrophosphate (Cd₂P₂O₇) or other cadmium polyphosphates, depending on the final temperature.

Quantitative Data from Analogous Compounds

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Volatile Product(s) | Reference |

| NH₄FePO₄·H₂O | Dehydration & Deammoniation | 200 - 500 | ~23.8 | H₂O, NH₃ | [2] |

| MgNH₄PO₄·6H₂O | Dehydration | 55 - 160 | ~44.0 | H₂O | [1] |

| Deammoniation | 160 - 270 | ~6.9 | NH₃ | [1] | |

| Fe(NH₃)₂PO₄ | Deammoniation (Step 1) | up to ~560 K (~287 °C) | Not specified | NH₃ | [3] |

| Deammoniation (Step 2) | up to ~610 K (~337 °C) | 5.9 | NH₃ | [3] | |

| Deammoniation (Step 3) | up to ~680 K (~407 °C) | 3.0 | NH₃ | [3] |

Experimental Protocols

To facilitate the investigation of the thermal decomposition of ammonium cadmium phosphate, the following detailed experimental protocols for key analytical techniques are provided.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of ammonium cadmium phosphate.

Instrumentation: A thermogravimetric analyzer capable of operating up to at least 1000 °C with a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of the ammonium cadmium phosphate sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The sample crucible is placed on the TGA balance.

-

An inert purge gas (e.g., nitrogen or argon) is introduced at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[4]

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each decomposition step and the corresponding percentage of mass loss. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of maximum decomposition rates.

Differential Thermal Analysis (DTA)

Objective: To identify the temperatures at which thermal events such as phase transitions, melting, or decomposition occur by measuring the temperature difference between the sample and a reference material.

Instrumentation: A DTA instrument, often coupled with a TGA (simultaneous TGA-DTA).

Methodology:

-

Sample and Reference Preparation:

-

The sample (a few milligrams) is placed in a sample crucible.

-

An inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.[5]

-

-

Instrument Setup: The sample and reference crucibles are placed symmetrically in the furnace.[5]

-

Thermal Program: The furnace is heated (and/or cooled) at a controlled rate, subjecting both the sample and reference to the same temperature program as in the TGA experiment.

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is continuously measured and recorded as a function of the sample temperature.

-

Data Analysis: The DTA curve (ΔT vs. temperature) shows peaks corresponding to thermal events. Endothermic events (e.g., melting, decomposition) result in negative peaks, while exothermic events (e.g., crystallization, oxidation) result in positive peaks.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues at different stages of the thermal decomposition.

Instrumentation: A powder X-ray diffractometer.

Methodology:

-

Sample Preparation:

-

Samples of ammonium cadmium phosphate are heated to specific temperatures corresponding to the beginning and end of each decomposition step observed in the TGA/DTA analysis.

-

The samples are then cooled to room temperature.

-

The resulting solid residues are ground into a fine powder.

-

-

Data Acquisition:

-

The powdered sample is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays at various angles (2θ).

-

The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

-

Data Analysis: The resulting XRD pattern (intensity vs. 2θ) is a fingerprint of the crystalline phases present in the sample. The pattern is compared with standard diffraction patterns from databases (e.g., the ICDD Powder Diffraction File) to identify the crystalline compounds.

Visualizations

Proposed Thermal Decomposition Pathway

References

Spectroscopic Properties of Cadmium-Based Phosphate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of cadmium-based phosphate compounds. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the characterization of these materials. This document summarizes key quantitative data, outlines detailed experimental protocols for spectroscopic analysis, and visualizes relevant biological pathways and experimental workflows.

Introduction to Cadmium-Based Phosphate Compounds

Cadmium-based phosphate compounds are a class of inorganic materials that have garnered significant interest due to their diverse applications, ranging from luminescent materials and pigments to biomaterials. Their utility is intrinsically linked to their structural and electronic properties, which can be effectively probed using various spectroscopic techniques. Understanding the spectroscopic signatures of these compounds is crucial for quality control, functional analysis, and the development of new applications, particularly in fields like bioimaging and drug delivery, where the interaction of these materials with biological systems is of paramount importance.

Spectroscopic Data of Cadmium-Based Phosphate Compounds

The spectroscopic properties of cadmium-based phosphate compounds are influenced by their composition, crystal structure, and morphology. This section presents a summary of key quantitative data obtained from various spectroscopic techniques.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique used to determine the electronic properties of materials, particularly the optical band gap.

| Compound/Material | Absorbance Peak (nm) | Optical Band Gap (eV) | Synthesis Method | Reference |

| β-Cd₃(PO₄)₂ | 289 | 3.85 | Solid-state reaction | [1][2] |

| Cadmium Phosphate Glasses (xCdO-(100-x)P₂O₅) | Varies with CdO content | Decreases with increasing CdO content | Melt-quenching | [3] |

| Cadmium Zinc Tungsten Phosphate Thin Films | - | 4.14 (direct), 3.77 (indirect) | Sol-gel spin coating |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying the functional groups present in a compound. In cadmium-based phosphates, it is instrumental in characterizing the phosphate (PO₄³⁻) groups.

| Compound/Material | Key FTIR Bands (cm⁻¹) | Assignment | Reference |

| β-Cd₃(PO₄)₂ | 1151-936 | P-O stretching vibrations | [2] |

| β-Cd₃(PO₄)₂ | 624-431 | O-P-O bending modes | [2] |

| Silver Phosphate Glasses doped with Cadmium Halide | ~500 | ν(Cd-O) | [4] |

| Silver Phosphate Glasses doped with Cadmium Halide | 870-900 | Linear polyphosphate chains | [4] |

| Silver Phosphate Glasses doped with Cadmium Halide | 1041-1100 | P-O-P linkages | [4] |

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a sensitive technique for investigating the electronic structure and defects in materials. It is particularly relevant for applications in lighting and bioimaging.

| Material | Key Features | Observations | Reference |

| Phosphate glasses with CdSe nanoparticles | Short- and long-wavelength emission bands | Short-wavelength band from direct electron-hole recombination; long-wavelength from defect-related recombination.[5] | [5] |

| Fluorophosphate glasses with CdS quantum dots | Luminescence band shifts to longer wavelengths with increasing quantum dot size.[6] | Luminescence lifetime is dependent on the registration wavelength.[6] | [6] |

| Cadmium borate phosphors | Orange-red emissions | Attributed to electronic transitions involving dopants.[7] | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of cadmium-based phosphate compounds.

Synthesis of Cadmium Phosphate Compounds

Solid-State Reaction for β-Cd₃(PO₄)₂:

-

Precursors: Cadmium chloride (CdCl₂) and diammonium phosphate ((NH₄)₂HPO₄).[8]

-

Mixing: The precursors are thoroughly mixed in a stoichiometric ratio.

-

Heating: The mixture is heated in a furnace at 800 °C.[8]

-

Reaction: The reaction proceeds according to the following equation: 3 CdCl₂ + 2 (NH₄)₂HPO₄ → Cd₃(PO₄)₂ + 4 NH₄Cl + 2 HCl.[8]

-

Cooling: The product is cooled down to room temperature.

-

Washing: The resulting powder is washed to remove byproducts.

Hydrothermal Synthesis of Cadmium Phosphate Hydroxide Nanowires:

-

Precursors: Cadmium chloride (CdCl₂), sodium oleate, and sodium dihydrogen phosphate (NaH₂PO₄).

-

Solution Preparation: Aqueous solutions of each precursor are prepared separately.

-

Mixing: The precursor solutions are mixed in a specific order under magnetic stirring.

-

Hydrothermal Treatment: The final mixture is transferred to a Teflon-lined stainless-steel autoclave and heated at 180 °C for 24 hours.

-

Product Retrieval: The resulting nanowires are collected, washed, and dried.

Spectroscopic Characterization

UV-Visible Spectroscopy:

-

Sample Preparation: For powder samples, a diffuse reflectance accessory is typically used. The sample is finely ground and can be mixed with a non-absorbing matrix like BaSO₄. For thin films, the measurement is performed directly on the film deposited on a transparent substrate.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Measurement: The absorbance or reflectance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The optical band gap can be determined from the absorption data using the Tauc plot method. The Kubelka-Munk function is often applied to convert reflectance data into absorbance.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the finely ground solid sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.

-

-

Instrumentation: An FTIR spectrometer.

-

Measurement: The IR spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded for background correction.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the vibrational modes of the functional groups present in the sample.

Raman Spectroscopy:

-

Sample Preparation: A small amount of the powder sample is placed on a microscope slide or in a suitable sample holder.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a microscope, and a sensitive detector.

-

Measurement: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman shift in cm⁻¹.

-

Data Analysis: The Raman bands are assigned to specific vibrational modes of the compound.

Photoluminescence Spectroscopy:

-

Sample Preparation: The sample (powder or glass) is placed in a solid-state sample holder.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Measurement:

-

An excitation wavelength is selected, and the emission spectrum is scanned over a range of wavelengths.

-

An emission wavelength is fixed, and the excitation spectrum is scanned to determine the wavelengths of light that cause the sample to luminesce.

-

-

Data Analysis: The emission and excitation spectra are analyzed to determine the electronic transitions and energy levels within the material. Luminescence lifetime measurements can also be performed to study the dynamics of the excited states.

Visualizations: Workflows and Biological Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for the spectroscopic characterization of cadmium-based phosphate compounds and a simplified representation of a cadmium-induced signaling pathway.

Caption: Experimental workflow for synthesis and spectroscopic characterization.

Caption: Simplified cadmium-induced cellular signaling pathway.

Conclusion

The spectroscopic characterization of cadmium-based phosphate compounds is essential for understanding their fundamental properties and for developing their applications in various scientific and technological fields. This guide has provided a consolidated resource of quantitative spectroscopic data, detailed experimental protocols, and visual representations of relevant workflows and biological pathways. It is intended to serve as a practical reference for researchers and professionals working with these important materials. Further research into the biological interactions of these compounds will be crucial for their safe and effective use in biomedical applications.

References

- 1. The new insights into cadmium sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Biological Effects of Human Exposure to Environmental Cadmium [ouci.dntb.gov.ua]

Phase Transition Dynamics of [NH3(CH2)5NH3]ZnCl4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The organic-inorganic hybrid crystal, pentane-1,5-diammonium tetrachlorozincate ([NH3(CH2)5NH3]ZnCl4), has garnered significant interest for its unique structural phase transitions and thermal properties. This technical guide provides a comprehensive analysis of the phase transition behavior of this compound, consolidating key data, experimental methodologies, and structural information from recent scientific literature.

Core Physicochemical Properties and Phase Transitions

[NH3(CH2)5NH3]ZnCl4 is a member of the diammonium series of hybrid materials, which are characterized by organic diammonium cations situated between inorganic layers. These compounds are of interest for their potential applications in various fields, driven by their tunable structural and physical properties.

Crystal Structure

At room temperature (300 K), [NH3(CH2)5NH3]ZnCl4 crystallizes in a monoclinic system with the C2/c space group. The crystal structure consists of [ZnCl4]²⁻ tetrahedra and [NH3(CH2)5NH3]²⁺ cations. The organic chains are located between the inorganic layers.

Phase Transition Temperatures

Differential Scanning Calorimetry (DSC) has revealed multiple endothermic peaks, indicating several phase transitions as the temperature is varied. The key phase transition and melting temperatures are summarized below.

| Transition | Temperature (K) | Method of Determination |

| Phase Transition | 256 | DSC[1][2][3] |

| Phase Transition | 390 | DSC, Single-crystal XRD, Powder XRD[1][2][3] |

| Melting Temperature | 481 | DSC[1][2][3] |

A minor change related to a phase transition has also been observed near 340 K in X-ray diffraction patterns.[2] The transition at 390 K is a significant structural phase transition, confirmed by noticeable changes in the powder XRD patterns. New peaks appear between 10 and 15° (2θ) above this temperature.

Experimental Protocols

The characterization of [NH3(CH2)5NH3]ZnCl4 and its phase transitions involves a suite of analytical techniques. The detailed methodologies are outlined below.

Synthesis and Crystal Growth

Single crystals of [NH3(CH2)5NH3]ZnCl4 are typically synthesized using the slow evaporation solution growth method at room temperature.[4]

Structural Analysis: X-ray Diffraction (XRD)

-

Single-Crystal XRD: Used to determine the fundamental crystal structure, including space group and lattice parameters at a specific temperature (e.g., 300 K).

-

Powder XRD: Employed to observe changes in the crystal structure as a function of temperature. The powder patterns are recorded during heating to identify phase transition temperatures by observing the appearance or disappearance of diffraction peaks.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): This is the primary technique for identifying phase transition temperatures and the associated enthalpy changes. The material is heated and cooled at a controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen) to detect endothermic and exothermic events.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound and to distinguish between phase transitions and decomposition. The mass of the sample is monitored as a function of temperature.

Spectroscopic and Resonance Studies

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the vibrational modes of the organic and inorganic components of the crystal, providing insights into the bonding environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (¹H and ¹³C) is a powerful tool for probing the local environment and dynamics of the organic cation. Temperature-dependent NMR studies can reveal changes in molecular motion and chemical shifts associated with phase transitions. For instance, changes in the chemical shifts for the C2 carbon of the pentane chain have been observed around 340 K.[1][3]

Visualizing Experimental Workflow and Phase Transitions

The following diagrams illustrate the logical flow of experiments and the sequence of phase transitions in [NH3(CH2)5NH3]ZnCl4.

Summary of Quantitative Data

The key quantitative data from the phase transition studies are presented below for direct comparison.

Table 1: Crystallographic Data at 300 K

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.4175 |

| b (Å) | 7.3574 |

| c (Å) | 19.1079 |

| β (°) | 120.5190 |

| Z | 8 |

| Source:[1][2][3] |

Table 2: Thermal Analysis Data

| Event | Temperature (K) | Technique |

| Endothermic Peak | 256 | DSC[1][2][3] |

| Endothermic Peak | 390 | DSC[1][2][3] |

| Endothermic Peak (Melting) | 481 | DSC[1][2][3] |

| Thermal Stability up to | ~490 | TGA[4] |

Table 3: ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift at 300 K (ppm) | Chemical Shift at 410 K (ppm) |

| C1 | 41.98, 42.44 | Not specified |

| C2 | 26.04 | Not specified |

| C3 | 24.32 | Not specified |

| Note: C1 is adjacent to the NH3 group, C3 is the central carbon, and C2 is between C1 and C3.[1] |

This technical guide provides a consolidated overview of the phase transition studies of [NH3(CH2)5NH3]ZnCl4 crystals. The presented data and methodologies are crucial for researchers and scientists working on the development and characterization of novel hybrid materials. The distinct phase transitions and thermal behavior of this compound warrant further investigation for potential applications in materials science and beyond.

References

Illuminating the Core: A Technical Guide to the Luminescence Properties of Cadmium Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of cadmium coordination polymers (CPs), focusing on their diverse luminescence properties. Cadmium(II) ions, with their d¹⁰ electron configuration, are excellent candidates for constructing highly emissable materials, as they do not exhibit d-d electronic transitions that could quench luminescence. The photoluminescent behavior of these polymers is primarily dictated by the organic ligands and their coordination environment, offering a tunable platform for a wide range of applications, including chemical sensing, bio-imaging, and photocatalysis.[1][2] This guide provides a comprehensive overview of the synthesis, structural characterization, and photoluminescence of selected cadmium CPs, complete with detailed experimental protocols and a quantitative analysis of their optical properties.

Core Principles of Luminescence in Cadmium Coordination Polymers

The luminescence of cadmium CPs typically originates from the organic ligands. The coordination of a ligand to the cadmium center can significantly influence its photophysical properties by enhancing rigidity and minimizing non-radiative decay pathways.[2] The emission is generally ligand-based, arising from π→n or π→π transitions within the aromatic moieties of the organic linkers.[2] However, charge transfer mechanisms can also play a crucial role.

Luminescence Mechanisms:

-

Ligand-Centered (LC) Transitions: The most common mechanism where the absorption of light excites the electrons within the organic ligand, followed by emission from the ligand's excited state. The Cd(II) ion primarily serves to organize the ligands and enhance their emission efficiency.

-

Ligand-to-Metal Charge Transfer (LMCT): In this process, an electron is excited from a ligand-based orbital to a metal-based orbital. This is more common when the ligand is electron-rich and the metal has empty or partially filled orbitals.

-

Metal-to-Ligand Charge Transfer (MLCT): Here, an electron is excited from a metal-based orbital to a ligand-based orbital. This is favored when the metal is in a lower oxidation state and the ligand possesses low-lying π* orbitals.[3]

These mechanisms are not mutually exclusive and can coexist or influence each other within a single coordination polymer, leading to complex and tunable luminescent behaviors.

Quantitative Luminescence Data

The following tables summarize key quantitative data for a selection of cadmium coordination polymers, facilitating a comparative analysis of their luminescent properties.

Table 1: Photoluminescence Data for Selected Cadmium Coordination Polymers

| Compound/Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (QY) (%) | Reference |

| --INVALID-LINK--n (1) | 340 | 483 | Not Reported | [4][5] |

| --INVALID-LINK-- (2) | 330 | 463 | Not Reported | [4][5] |

| [Cd3(BPPT)3(BTC)2(H2O)2] (3) | 344 | 489 | Not Reported | [4][5] |

| [Cd(HL)2] (1) | Not Reported | Not Reported | 1.13 | [6] |

| [Cd2(HL)2(obda)(H2O)]·2H2O (3) | Not Reported | Not Reported | 1.54 | [6] |

| [{Cd2(L)2(H2O)}·18 dmf]n (1) | ~364 | ~404 | 42 | [1] |

| [Cd3L(CH3COO)4]·H2O (1) | 345 | 460-490 (Broad) | Not Reported | [7] |

| [Cd2L(NO3)2]·CHCl3 (2) | 345 | 460-490 (Broad) | Not Reported | [7] |

| [Cd5L2(CH3COO)6] (3) | 345 | 460-490 (Broad) | Not Reported | [7] |

BPPT = 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole, BPDA = (1,1′-biphenyl)-4,4′-dicarboxylic acid, IP = isophthalic acid, BTC = benzene-1,3,5-tricarboxylic acid, H2L = 1-(1H-imidazol-4-yl)-4-(4H-tetrazol-5-yl)benzene, H2obda = 4,4'-oxybis(benzoic acid), L in [{Cd2(L)2(H2O)}·18 dmf]n = (S)-4,4'-bis(4-carboxyphenyl)-2,2'-bis(diphenylphosphinoyl)-1,1'-binaphthyl, H2L in the last three entries = N,N'-bis[(2-hydroxybenzilideneamino)-propyl]-piperazine.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of luminescent cadmium coordination polymers, based on protocols reported in the literature.

Synthesis of Cadmium Coordination Polymers

General Solvothermal Synthesis:

A common method for synthesizing cadmium CPs is the solvothermal method.[4][5]

Example Protocol for --INVALID-LINK-- (2): [4][5]

-

A mixture of 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole (BPPT) (15.0 mg, 0.03 mmol), isophthalic acid (H₂IP) (4.8 mg, 0.03 mmol), and Cd(NO₃)₂ (2.1 mg, 0.06 mmol) is prepared.

-

The mixture is placed in a 20 mL Teflon-lined stainless steel autoclave.

-

A solvent mixture of methanol/water (15 mL, 1:1 v/v) is added to the autoclave.

-

The autoclave is sealed and heated under autogenous pressure at 433 K (160 °C) for 72 hours.

-

After 72 hours, the autoclave is allowed to cool to room temperature.

-

Yellow block-shaped crystals are collected by filtration.

-

The crystals are washed with deionized water and dried in air.

Photoluminescence Spectroscopy

Solid-state photoluminescence spectra are recorded to determine the excitation and emission properties of the synthesized CPs.

Instrumentation: A fluorescence spectrophotometer (e.g., Hitachi F-7100 or Edinburgh Instruments FLS1000) is typically used.[8]

Procedure:

-

A solid sample of the cadmium coordination polymer is mounted in a solid-state sample holder.

-

An excitation wavelength is selected, and the emission spectrum is recorded across a range of wavelengths.

-

To determine the optimal excitation wavelength, an emission wavelength is fixed, and the excitation spectrum is scanned.

-

The slits for both excitation and emission are adjusted to optimize the signal-to-noise ratio.

-

All measurements are typically performed at room temperature.

Quantum Yield Determination

The photoluminescence quantum yield (PLQY) is a critical parameter for evaluating the efficiency of a luminescent material. For solid samples, an integrating sphere method is commonly employed to capture all emitted light.[9][10]

Instrumentation: A fluorescence spectrometer equipped with an integrating sphere.

Procedure (Absolute Method): [10]

-

The integrating sphere is mounted in the sample compartment of the fluorometer.

-

A blank measurement is performed with the empty integrating sphere to measure the spectrum of the excitation source (Lₐ).

-

The solid sample is placed inside the integrating sphere, ensuring it is not directly in the excitation beam path.

-

The spectrum of the scattered excitation light (Lₑ) and the sample's emission spectrum (Eₑ) are measured.

-

The quantum yield (Φ) is calculated using the following equation: Φ = Eₑ / (Lₐ - Lₑ) where Eₑ is the integrated luminescence intensity of the sample, Lₐ is the integrated intensity of the excitation light without the sample, and Lₑ is the integrated intensity of the excitation light with the sample.

Visualizing Luminescence Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental processes involved in the luminescence of cadmium coordination polymers and a typical experimental workflow.

Caption: General luminescence and charge transfer pathways in cadmium coordination polymers.

Caption: Typical experimental workflow for the synthesis and characterization of luminescent cadmium CPs.

Conclusion

Cadmium coordination polymers represent a versatile class of materials with significant potential in the development of advanced luminescent sensors and optoelectronic devices. Their tunable emission properties, governed by the choice of organic ligands and the resulting supramolecular architecture, make them a compelling subject of ongoing research. This guide has provided a foundational understanding of their luminescence mechanisms, a comparative look at their quantitative photophysical data, and detailed experimental protocols to aid researchers in this exciting field. The continued exploration of novel ligand designs and synthetic strategies will undoubtedly lead to the discovery of new cadmium CPs with enhanced performance and broader applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structure and luminescence properties of a cadmium( ii )-based coordination polymer with ( S )-4,4′-bis(4-carboxyphenyl)-2,2′-bis(diphenylp ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT53543F [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. horiba.com [horiba.com]

- 10. What is Quantum Yield? - Edinburgh Instruments [edinst.com]

A Guide to the Initial Synthesis of Nanopowder Ammonium Cadmium Phosphate

This technical guide provides a comprehensive overview of the initial synthesis of nanopowder ammonium cadmium phosphate (NPACP). The document is intended for researchers, scientists, and professionals in drug development and materials science. It details a facile, one-step, ionic-liquid-assisted synthesis method, presenting key experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Introduction

Ammonium cadmium phosphate (NH₄CdPO₄) is a material with potential applications in various fields, including environmental remediation for heavy metal ion removal.[1] The synthesis of this compound in nanopowder form is of particular interest due to the enhanced surface area and reactivity that nanomaterials offer. This guide focuses on a reproducible and scalable method for the initial synthesis of NPACP.

Synthesis Methodology

A facile ionic-liquid-assisted method has been reported for the synthesis of nanopowder ammonium cadmium phosphate.[1] This one-step process utilizes an ionic liquid as a template to control the size and morphology of the resulting nanoparticles. The following sections detail the experimental protocol for this synthesis.

Experimental Protocol: Ionic-Liquid-Assisted Synthesis

This protocol is based on the method described by an ACS Publications article.[1]

Materials:

-

Cadmium source (e.g., Cadmium nitrate)

-

Phosphate source (e.g., Diammonium hydrogen phosphate)

-

Ammonium source (if not provided by the phosphate source)

-

Ionic Liquid: 1-butyl-3-methyl imidazolium tetraphenylborate, [BMIM][BPh₄][1]

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Prepare aqueous solutions of the cadmium salt and the phosphate salt at desired concentrations.

-

Ionic Liquid Addition: Introduce the ionic liquid, [BMIM][BPh₄], into the reaction mixture. The ionic liquid serves as a template in the synthesis.[1]

-

Reaction Initiation: Mix the precursor solutions in the presence of the ionic liquid under controlled conditions (e.g., constant stirring, specific temperature).

-

Precipitation: The formation of a precipitate, nanopowder ammonium cadmium phosphate, will be observed.

-

Aging/Crystallization: Allow the mixture to age for a specified duration to ensure complete reaction and crystallization.

-

Washing: Separate the nanopowder from the reaction mixture by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and the ionic liquid.

-

Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) to obtain the nanopowder ammonium cadmium phosphate.

Data Presentation

The following table summarizes the key quantitative data related to the synthesized nanopowder ammonium cadmium phosphate.

| Parameter | Value/Description | Reference |

| Chemical Formula | NH₄CdPO₄ | General |

| Synthesis Method | Ionic-Liquid-Assisted Precipitation | [1] |

| Ionic Liquid Template | 1-butyl-3-methyl imidazolium tetraphenylborate, [BMIM][BPh₄] | [1] |

| Reported Particle Size | Nanopowder (Specific size range to be determined by characterization) | [1] |

| Morphology | Typically characterized by SEM and TEM analysis | |

| Crystallographic Data | Determined by X-ray Diffraction (XRD) |

Visualization of the Synthesis Workflow

The following diagram illustrates the experimental workflow for the ionic-liquid-assisted synthesis of nanopowder ammonium cadmium phosphate.

Caption: Workflow for the ionic-liquid-assisted synthesis of NPACP.

Characterization Techniques

To analyze the synthesized nanopowder ammonium cadmium phosphate, a suite of characterization techniques is typically employed. These methods are crucial for confirming the identity, purity, size, morphology, and crystalline structure of the nanoparticles.

Common Characterization Methods:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the material.

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle shape.

-

Transmission Electron Microscopy (TEM): To observe the size, shape, and internal structure of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the compound.

-

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): To determine the elemental composition of the sample.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the synthesized powder.

Conclusion

The ionic-liquid-assisted synthesis method offers a straightforward and effective route for the production of nanopowder ammonium cadmium phosphate. This guide provides the fundamental experimental protocol and a clear visualization of the workflow to aid researchers in the successful synthesis and further investigation of this nanomaterial. The characterization techniques outlined are essential for verifying the properties of the synthesized NPACP, which is a critical step for its potential application in various scientific and industrial domains.

References

Investigating Cadmium Uptake in Plants from Phosphate Fertilizers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadmium (Cd), a non-essential and toxic heavy metal, poses a significant threat to agricultural sustainability and human health through its entry into the food chain. A primary route of cadmium contamination in agricultural soils is the application of phosphate fertilizers, which are derived from phosphate rock naturally containing varying levels of cadmium. This technical guide provides an in-depth analysis of the mechanisms, influencing factors, and experimental investigation of cadmium uptake by plants from phosphate fertilizers. It is designed to serve as a comprehensive resource for researchers and scientists engaged in environmental science, plant biology, and toxicology. This document summarizes key quantitative data, details experimental protocols for cadmium measurement, and visualizes the complex biological pathways and experimental workflows.

Introduction

Phosphate is an essential macronutrient for plant growth and development, making phosphate fertilizers a cornerstone of modern agriculture. However, the phosphate rock used in fertilizer production is often contaminated with cadmium.[1][2] The application of these fertilizers can lead to the gradual accumulation of cadmium in agricultural soils.[3][4] Plants readily absorb cadmium from the soil, translocating it to various tissues, including edible portions, thereby creating a direct pathway for its entry into the human food chain.[5][6] Understanding the dynamics of cadmium uptake by plants is therefore critical for developing strategies to mitigate its toxic effects and ensure food safety.

This guide explores the multifaceted process of cadmium uptake, from its bioavailability in the soil to its transport and sequestration within the plant. It also provides standardized methodologies for researchers to accurately quantify cadmium levels and investigate the underlying biological mechanisms.

Mechanisms of Cadmium Uptake and Translocation

Cadmium uptake by plants is a complex process involving multiple steps and a variety of transport proteins. As a non-essential element, plants have not evolved specific transporters for cadmium. Instead, Cd enters plant roots through pathways intended for essential divalent cations such as zinc (Zn²⁺), iron (Fe²⁺), and calcium (Ca²⁺).[7][8]

2.1. Root Uptake:

Cadmium in the soil solution is first adsorbed to the root surface and then enters the root epidermal cells.[6] This uptake is primarily mediated by transporters from several protein families:

-

NRAMP (Natural Resistance-Associated Macrophage Protein) family: Transporters like OsNRAMP1 in rice are known to facilitate the influx of Cd.[7][8]

-

ZIP (Zinc and Iron Regulated Transporter Protein) family: Members such as OsZIP8 are involved in the uptake of Zn and Fe, but can also transport Cd.[7][8]

-

IRT (Iron-Regulated Transporter) family: IRT1 is a major transporter for iron and other divalent cations, including cadmium, in root cells.[9]

2.2. Radial Transport and Xylem Loading:

Once inside the root, cadmium can be transported radially towards the central vascular cylinder via either the apoplastic (cell wall) or symplastic (through cells) pathway.[8] Before reaching the xylem for long-distance transport to the shoots, cadmium must cross the endodermis, which contains the Casparian strip, a barrier to apoplastic movement.[6] Cadmium is then actively loaded into the xylem, a critical step determining its translocation to the shoots.[7]

2.3. Translocation and Accumulation:

After being loaded into the xylem, cadmium is transported to the shoots with the transpiration stream.[8] Within the plant, cadmium can be distributed to various organs, with leaves often being the primary site of accumulation.[10] The efficiency of this translocation is influenced by sequestration in root vacuoles, a detoxification mechanism mediated by transporters like HMA3 (Heavy Metal ATPase).[6][7]

Factors Influencing Cadmium Bioavailability and Uptake

The amount of cadmium taken up by plants is not solely dependent on the total cadmium concentration in the soil. Several soil and fertilizer properties significantly influence its bioavailability and subsequent uptake.

-

Soil pH: Soil pH is a critical factor. A lower (more acidic) soil pH increases the solubility and bioavailability of cadmium, leading to higher uptake by plants.[5][10][11] Conversely, alkaline conditions can promote the precipitation of cadmium, reducing its availability.[11]

-

Fertilizer Type and Application Rate: The concentration of cadmium in phosphate fertilizers varies widely depending on the source of the phosphate rock.[1][2] Higher application rates of fertilizers with high cadmium content can lead to increased cadmium accumulation in the soil and plants.[3][5] The solubility of the fertilizer also plays a role in the immediate availability of cadmium.[5]

-

Cation Exchange Capacity (CEC) and Organic Matter: Soils with higher CEC and organic matter content can bind cadmium, reducing its availability for plant uptake.[5][10]

-

Presence of Other Cations: The presence of other divalent cations, such as Ca²⁺ and Mg²⁺, can compete with cadmium for uptake by plant roots, thereby reducing cadmium accumulation.[10][11]

Quantitative Data on Cadmium in Fertilizers and Plants

The concentration of cadmium in phosphate fertilizers and its subsequent accumulation in plants are highly variable. The following tables summarize representative data from various studies.

Table 1: Cadmium Concentration in Various Phosphate Fertilizers

| Fertilizer Type | Cadmium (Cd) Concentration (mg/kg) | Cadmium (Cd) Concentration (g/t P₂O₅) | Reference |

| Concentrated Superphosphate (CSP) - Low Cd | - | 12 | [12] |

| Concentrated Superphosphate (CSP) - High Cd | - | 174 | [12] |

| Diammonium Phosphate (DAP) - Low Cd | - | - | [12] |

| Diammonium Phosphate (DAP) - High Cd | - | - | [12] |

| Various Phosphate Fertilizers (Worldwide) | - | 0.08 ± 0.14 to 97.50 ± 8.74 | [13] |

| Sedimentary Phosphate Rock | 0.01 - 2.6 | - | [14] |

| Igneous Phosphate Rock | 0.07 - 0.25 | - | [14] |

Table 2: Cadmium Uptake in Selected Plants from Phosphate Fertilizer Application

| Plant | Soil Type | Fertilizer Treatment | Cadmium in Plant (µg/g dry weight) | % Cd Recovery from Fertilizer | Reference |

| Lettuce | Acid Sand | CSP (174 µg Cd/g fertilizer) | > 6.0 | 9.0 | [12] |

| Radish (Tops + Root) | Acid Sand | CSP (174 µg Cd/g fertilizer) | - | 5.3 | [12] |

| Peas (Foliage + Seeds) | Acid Sand | CSP (174 µg Cd/g fertilizer) | - | 2.0 | [12] |

| Lettuce | Calcareous Silt Loam | CSP (174 µg Cd/g fertilizer) | 1.2 | 0.8 | [12] |

| Radish | Calcareous Silt Loam | CSP (174 µg Cd/g fertilizer) | - | 0.6 | [12] |

Experimental Protocols for Cadmium Investigation

Accurate quantification of cadmium in soil and plant samples is crucial for research in this field. The following protocols outline standard methodologies.

5.1. Sample Collection and Preparation:

-

Soil Sampling: Collect soil samples from the area of interest using a stainless steel auger or spade.[15][16] A composite sample should be created by mixing several subsamples. Air-dry the soil samples and sieve them through a 2-mm sieve to remove large debris.

-

Plant Sampling: Collect plant samples at the desired growth stage. Separate the plants into different tissues (roots, stems, leaves, fruits, seeds) as required. Wash the samples with deionized water to remove any soil particles. Dry the plant samples in an oven at 70-80°C to a constant weight. Grind the dried plant material to a fine powder using a stainless steel mill.

5.2. Digestion of Samples:

-

Soil Digestion: Weigh approximately 1 g of the sieved soil into a digestion tube. Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl).[17] Heat the mixture in a digestion block until the solution becomes clear. Allow the solution to cool and then dilute it to a known volume with deionized water.

-

Plant Tissue Digestion: Weigh approximately 0.5 g of the dried, ground plant material into a digestion tube. Add concentrated nitric acid (HNO₃) and perchloric acid (HClO₄).[18][17] Heat the mixture until the solution is clear. After cooling, dilute the digest to a specific volume with deionized water.

5.3. Cadmium Concentration Measurement:

The concentration of cadmium in the digested solutions can be determined using several analytical techniques:

-

Atomic Absorption Spectrometry (AAS): AAS is a widely used and reliable method for determining cadmium concentrations.[17][19][20] It can be performed using either flame AAS (for higher concentrations) or graphite furnace AAS (GFAAS) for lower detection limits.[17]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS offers very low detection limits and is suitable for trace element analysis.[17]

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): ICP-AES is another robust technique for multi-element analysis, including cadmium.[17]

For all analytical methods, it is essential to prepare a calibration curve using standard solutions of known cadmium concentrations and to include blank samples and certified reference materials for quality control.

Signaling Pathways and Experimental Workflows

6.1. Cadmium Stress Signaling in Plants:

The presence of cadmium in plant cells triggers a complex signaling network aimed at mitigating its toxic effects. Key components of this network include:

-

Reactive Oxygen Species (ROS): Cadmium exposure leads to the production of ROS, which act as signaling molecules to activate downstream defense mechanisms.[9][21]

-

Calcium (Ca²⁺) Signaling: Cadmium can induce changes in intracellular calcium concentrations, which in turn activate calcium-dependent protein kinases (CDPKs) and other signaling components.[21]

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are activated by various stresses, including cadmium, and play a crucial role in transducing the stress signal to regulate gene expression.[21][22]

-

Phytohormones: Plant hormones such as abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA) are involved in the response to cadmium stress.[21][22]

These signaling pathways ultimately lead to the activation of transcription factors that regulate the expression of genes involved in cadmium detoxification, such as those encoding phytochelatins and metallothioneins.[22]

6.2. General Experimental Workflow for Investigating Cadmium Uptake:

The following diagram illustrates a typical workflow for a research project investigating cadmium uptake in plants from phosphate fertilizers.

Conclusion and Future Directions

The uptake of cadmium by plants from phosphate fertilizers is a significant concern for agricultural productivity and food safety. This technical guide has provided a comprehensive overview of the mechanisms, influencing factors, and analytical methods related to this issue. The provided data tables and diagrams offer a valuable resource for researchers in this field.

Future research should focus on:

-

Developing crop varieties with reduced cadmium uptake and translocation.

-

Investigating the efficacy of soil amendments to reduce cadmium bioavailability.

-

Exploring advanced fertilization strategies to minimize cadmium input into agricultural systems.

-

Further elucidating the complex genetic and molecular mechanisms underlying cadmium transport and detoxification in plants.

By continuing to investigate these areas, the scientific community can develop effective strategies to mitigate the risks associated with cadmium in agriculture and protect human health.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Influence of Phosphate Fertilizer on Cadmium in Agricultural Soils and Crops(Symposium 3.5.1 Heavy Metal Contaminated Soils,<Special Issue>International Symposium: Soil Degradation Control, Remediation, and Reclamation, Tokyo Metropolitan University Symposium Series No.2, 2010) [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fox-river.ca [fox-river.ca]

- 6. The Uptake, Transfer, and Detoxification of Cadmium in Plants and Its Exogenous Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reducing Cadmium Accumulation in Plants: Structure–Function Relations and Tissue-Specific Operation of Transporters in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cadmium Stress Signaling Pathways in Plants: Molecular Responses and Mechanisms [mdpi.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. mdpi.com [mdpi.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. ec.europa.eu [ec.europa.eu]

- 15. researchgate.net [researchgate.net]

- 16. archivepp.com [archivepp.com]

- 17. ANALYTICAL METHODS - Toxicological Profile for Cadmium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Detection of Cadmium Toxicity in Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | The new insights into cadmium sensing [frontiersin.org]

- 22. Regulatory networks of cadmium stress in plants - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprints of Phosphate: An In-depth Technical Guide to Electronic and Vibrational Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic and vibrational spectroscopic techniques used to characterize and quantify phosphate compounds. Phosphate moieties are ubiquitous in biological systems and are critical components of many pharmaceutical formulations. Understanding their spectroscopic signatures is paramount for research, quality control, and the development of novel therapeutics. This document details the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis), Fluorescence, Fourier-Transform Infrared (FTIR), and Raman spectroscopy in the context of phosphate analysis.

Electronic Spectroscopy of Phosphate Compounds

Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, probes the electronic transitions within molecules. While the phosphate group itself does not have strong chromophores or fluorophores, these methods are widely used for the indirect quantification and characterization of phosphate compounds, often through derivatization or by observing their effects on other molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for the quantitative analysis of phosphate, primarily through the formation of colored complexes. The most common method is the molybdenum blue assay.

Core Principle: Orthophosphates react with a molybdate reagent in an acidic medium to form a phosphomolybdate complex. Subsequent reduction of this complex produces a stable blue-colored species, phosphomolybdenum blue, whose absorbance is directly proportional to the phosphate concentration.[1] The intensity of the blue color is measured using a UV-Vis spectrophotometer at a specific wavelength, typically around 880 nm, although a secondary peak may be observed around 720 nm.[1]

Applications in Drug Development:

-

Quantification of phosphate in drug formulations: Ensuring the correct concentration of phosphate buffers or phosphate-containing active pharmaceutical ingredients (APIs).[2][3]

-

Dissolution studies: Monitoring the release of phosphate-containing drugs from solid dosage forms in various media.[4]

-

Enzyme kinetics: Indirectly measuring the activity of phosphatases by quantifying the release of inorganic phosphate.[5]

Experimental Protocol: Molybdenum Blue Method for Phosphate Quantification [1][6]

-

Reagent Preparation:

-

Ammonium Molybdate Solution: Dissolve a specific amount of ammonium molybdate in sulfuric acid. The exact concentrations can vary depending on the specific protocol.

-

Reducing Agent: A solution of ascorbic acid or a mixture of ferrous sulfate and ascorbic acid is commonly used.[1]

-

Combined Reagent: The molybdate and reducing agent solutions are often mixed to form a single, stable reagent.

-

-

Standard Preparation:

-

Prepare a stock solution of a known phosphate concentration using a primary standard, such as potassium dihydrogen phosphate (KH2PO4).

-

Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected range of the unknown samples.

-

-

Sample Preparation:

-

For solid samples, an appropriate extraction or digestion procedure may be necessary to bring the phosphate into solution.

-

Liquid samples may require dilution to fall within the linear range of the assay.

-

-

Color Development:

-

Add a precise volume of the combined reagent to a known volume of each standard and sample solution.

-

Allow the color to develop for a specified time at room temperature. The incubation time is crucial for complete color formation.

-

-

UV-Vis Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the molybdenum blue complex (typically ~880 nm).

-

Use a reagent blank (containing all reagents except the phosphate standard) to zero the instrument.

-

Measure the absorbance of each standard and sample.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the calibration curve.

-

Workflow for UV-Vis Phosphate Quantification

Caption: Workflow for quantitative phosphate analysis using the UV-Vis molybdenum blue method.

| Compound Type | Chromophore/Method | Typical λmax (nm) | Reference(s) |

| Inorganic Orthophosphate | Molybdenum Blue Complex | ~880, ~720 | [1][6] |

| Organophosphate Pesticides | Phenyl group | 255-265 | [7] |

| ATP-related analytes | Adenine | ~260 | [2] |

| Phosphate rock (after adsorp.) | Adsorbed species | Varies | [8] |

Table 1: Summary of UV-Vis Absorption Maxima for Selected Phosphate Compounds and Assays.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers higher sensitivity than UV-Vis for phosphate detection. Similar to UV-Vis, direct fluorescence of the phosphate group is not typically measured. Instead, fluorescence-based assays rely on the quenching or enhancement of a fluorophore's emission upon interaction with phosphate or a phosphate-derived complex.

Core Principle:

-

Quenching-based assays: A common method involves the formation of an ion-pair between a fluorescent dye (e.g., Rhodamine B) and a phosphomolybdate complex. The formation of this non-fluorescent complex leads to a decrease in fluorescence intensity that is proportional to the phosphate concentration.

-

"Turn-on" sensors: Some assays utilize specific fluorescent probes that exhibit an increase in fluorescence upon binding to phosphate. This can be due to conformational changes in the probe or displacement of a quencher.

Applications in Drug Development:

-

High-throughput screening: The high sensitivity of fluorescence assays makes them suitable for screening large numbers of compounds that may inhibit or activate phosphate-metabolizing enzymes.

-

Enzyme kinetics: Continuous monitoring of enzyme reactions by measuring the change in fluorescence over time.[9][10]

-

Detection of organophosphates: Specific fluorescent probes can be designed to detect the presence of organophosphate compounds, which are relevant in toxicology and drug safety studies.

Experimental Protocol: Fluorescence Quenching Assay for Phosphate

-

Reagent Preparation:

-

Fluorophore Solution: Prepare a stock solution of a suitable fluorescent dye (e.g., Rhodamine B) in an appropriate buffer.

-

Molybdate Reagent: Prepare a solution of ammonium molybdate in an acidic buffer.

-

Combined Reagent: Mix the fluorophore and molybdate solutions.

-

-

Standard and Sample Preparation:

-

Prepare phosphate standards and unknown samples as described for the UV-Vis method.

-

-

Reaction:

-

Add the combined reagent to the standards and samples.

-

Incubate for a specific time to allow for the formation of the quenching complex.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence intensity.

-

Set the excitation and emission wavelengths specific to the chosen fluorophore (e.g., for Rhodamine B, excitation ~560 nm, emission ~580 nm).

-

Measure the fluorescence of a blank solution (reagents without phosphate) to establish a baseline.

-

-

Data Analysis:

-

Plot the fluorescence intensity (or the degree of quenching) against the phosphate concentration of the standards to generate a calibration curve.

-

Determine the phosphate concentration in the unknown samples from the calibration curve.

-

| Fluorophore/Sensor | Excitation λmax (nm) | Emission λmax (nm) | Application | Reference(s) |

| SunRed Phosphate | 653 | 661 | Alkaline Phosphatase Assay | [11] |

| Rhodamine B (quenched) | ~560 | ~580 | Phosphate Quantification | |

| NADH | ~335 | 445-460 | Enzyme Kinetics (Redox state) | [12] |

| Phosphono-fluoresceins | ~495 | ~515 | Intracellular Imaging, Voltage Sensing | [13] |

Table 2: Fluorescence Properties of Selected Phosphate-related Probes and Assays.

Vibrational Spectroscopy of Phosphate Compounds

Vibrational spectroscopy, including FTIR and Raman spectroscopy, provides detailed information about the molecular structure and bonding within phosphate compounds by probing their characteristic vibrational modes. These techniques are powerful for both qualitative identification and quantitative analysis.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The phosphate group (PO₄³⁻) exhibits several characteristic IR-active vibrational modes.

Core Principle: The fundamental vibrations of the phosphate tetrahedron (ν1, ν2, ν3, and ν4) can be observed in the mid-infrared region. The positions and shapes of these bands are sensitive to the local chemical environment, including the type of cation, hydration state, and the presence of hydrogen bonding.[15]

-

ν3 (Asymmetric Stretch): A strong, broad band typically observed in the 1000-1150 cm⁻¹ region.

-

ν1 (Symmetric Stretch): A sharp, intense band around 960 cm⁻¹, although it is formally IR-inactive in the isolated Td symmetry of the phosphate ion, it can become active in lower symmetry environments.

-

ν4 (Bending): A band in the 560-610 cm⁻¹ region.

-

ν2 (Bending): A band around 470 cm⁻¹.

Applications in Drug Development:

-

Raw material identification: Verifying the identity and purity of phosphate-containing excipients and APIs.[16]

-

Polymorph screening: Distinguishing between different crystalline forms of a drug substance that may contain phosphate counter-ions.

-

Formulation analysis: Assessing the interactions between the API and excipients in a final drug product.[17]

-

Quality control: Ensuring batch-to-batch consistency of pharmaceutical products.[16]

Experimental Protocol: FTIR Analysis of Solid Phosphate Compounds (KBr Pellet Method) [15][18]

-

Sample Preparation:

-

Grind a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press.

-

-

Pellet Formation:

-

Apply pressure to the mixture using the press to form a thin, transparent KBr pellet.

-

-

FTIR Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands of the phosphate group and other functional groups present in the molecule.

-

Compare the spectrum to reference spectra for identification.

-

| Phosphate Compound/Group | ν3 (Asymmetric Stretch) (cm⁻¹) | ν1 (Symmetric Stretch) (cm⁻¹) | ν4 (Bending) (cm⁻¹) | ν2 (Bending) (cm⁻¹) | Reference(s) |

| Hydroxyapatite | 1094, 1045 | 962 | 600, 570 | 470 | [15][19] |

| Iron (II) Phosphate | 1050 | 979 | 579 | - | [19] |

| Phosphate Rock (Apatite) | 1044, 1046 | - | 606, 570 | 469 | [18] |

| Phosphorites | 1170 | - | 690 | 460 | [20] |

| Dicalcium Phosphate Dihydrate | ~1130, ~1060 | ~985 | ~580 | ~420 | [21] |

| Dimethylphosphate | ~1250 | ~1090 | ~800 | - | [22] |

Table 3: Characteristic FTIR Absorption Bands for Selected Phosphate Compounds.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of molecules. It is complementary to FTIR spectroscopy, as some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.

Core Principle: When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecule. For the phosphate group, the symmetric stretching mode (ν1) is typically very strong and sharp in the Raman spectrum, making it an excellent diagnostic peak.

Applications in Drug Development:

-

Polymorph and phase analysis: Raman spectroscopy is highly sensitive to changes in crystal lattice, making it ideal for studying polymorphism in phosphate salts of drugs.[23]

-

In-situ process monitoring: Raman probes can be used to monitor crystallization processes and other manufacturing steps in real-time without the need for sample extraction.

-

Counterfeit drug detection: The unique Raman fingerprint of a pharmaceutical product can be used to distinguish it from counterfeit versions.[23]

-

Analysis of aqueous formulations: Water is a weak Raman scatterer, making Raman spectroscopy well-suited for the analysis of aqueous solutions of phosphate-containing drugs.

Experimental Protocol: Raman Spectroscopy of Phosphate Compounds [24]

-

Sample Preparation:

-

Solids: Powders can be placed in a glass vial or pressed into a pellet.

-

Liquids: Solutions can be analyzed in a quartz cuvette or a glass vial.

-

-

Raman Measurement:

-

Place the sample in the Raman spectrometer.

-

Select the appropriate laser excitation wavelength (e.g., 532 nm, 785 nm, or 1064 nm). The choice of laser depends on the sample to minimize fluorescence.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum by collecting the scattered light. The acquisition time and number of accumulations will depend on the sample and the desired signal-to-noise ratio.

-

-

Data Analysis:

-

The Raman spectrum is a plot of intensity versus Raman shift (in cm⁻¹).

-

Identify the characteristic Raman bands for the phosphate group, particularly the strong ν1 symmetric stretch.

-

The peak position, intensity, and width can provide information about the chemical environment and physical state of the phosphate.

-

Experimental Workflow for Vibrational Spectroscopy

Caption: General experimental workflow for FTIR and Raman spectroscopy.

| Phosphate Compound/Mineral | ν1 (Symmetric Stretch) (cm⁻¹) | Other Characteristic Bands (cm⁻¹) | Reference(s) |